molecular formula C13H16N2O3 B1531072 Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate CAS No. 120436-01-3

Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate

Cat. No. B1531072
Key on ui cas rn: 120436-01-3
M. Wt: 248.28 g/mol
InChI Key: CCUOEOAKLLAHEX-UHFFFAOYSA-N
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Patent
US05763604

Procedure details

23.1 g of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are added while stirring to 24 g of N-benzyloxycarbonyl-glycine and 8 ml of cyclopropylamine in 240 ml of methylene chloride and the mixture stirred at room temperature for 4 hours. The mixture is taken up in ether and washed with 1N hydrochloric acid, with bicarbonate solution and with water. After drying and evaporating the ether phase there are obtained 23 g of benzyloxycarbonylamino-acetic acid cyclopropylamide.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.CN(C)[CH2:4][CH2:5][CH2:6][N:7]=C=NCC.[CH2:13]([O:20][C:21]([NH:23][CH2:24][C:25]([OH:27])=O)=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C1(N)CC1>C(Cl)Cl.CCOCC>[CH:6]1([NH:7][C:25](=[O:27])[CH2:24][NH:23][C:21]([O:20][CH2:13][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[O:22])[CH2:4][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
23.1 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
240 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N hydrochloric acid, with bicarbonate solution and with water
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporating the ether phase

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)NC(CNC(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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